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Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

Cat. No.: B1265642

Technical Guide: 4-Amino-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-N-phenylbenzamide,
including its chemical identity, physicochemical properties, synthesis protocols, and known
biological activities of its derivatives. This document is intended to serve as a foundational
resource for professionals engaged in chemical research and drug discovery.

Chemical Identity and Molecular Structure

4-Amino-N-phenylbenzamide is an organic compound featuring a benzamide core structure
with an amino group substituent on one phenyl ring and the amide nitrogen linked to another
phenyl group.

e IUPAC Name: 4-amino-N-phenylbenzamide
e PubChem CID: 69910[1]

o CAS Number: A specific CAS number for the unsubstituted 4-Amino-N-phenylbenzamide is
not consistently reported in major chemical databases. The PubChem Compound ID (CID)
69910 serves as a unique identifier.

e Molecular Formula: C13H12N20[1][2]
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« Canonical SMILES: C1=CC=C(C=C1)NC(=0)C2=CC=C(C=C2)N[?]
« InChl Key: QHWDUJPWCGEBTH-UHFFFAOYSA-N[2]

Molecular Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 4-Amino-N-
phenylbenzamide.

Property Value Source
Molecular Weight 212.25 g/mol PubChem
Monoisotopic Mass 212.09496 Da [2]
XLogP3 (predicted) 1.9 [2]
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 2 PubChem
Topological Polar Surface Area  55.1 A2 PubChem
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Synthesis of 4-Amino-N-phenylbenzamide

The synthesis of 4-Amino-N-phenylbenzamide is typically achieved through a two-step
process involving the formation of an amide bond followed by the reduction of a nitro group.

General Synthesis Workflow

The logical flow for the synthesis is outlined in the diagram below.

Step 1: Amide Formation

Aniline N "
. Step 2: Nitro Group Reduction

Reduction
ARG 4-Nitro-N-phenbeenzamide) (4-Nitro-N-phenylbenzamide)—(e—'gM)—>(4-Amino-N-phenbeenzamide)
e
4-Nitrobenzoyl chloride

Click to download full resolution via product page

Caption: General two-step synthesis pathway for 4-Amino-N-phenylbenzamide.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Amino-N-phenylbenzamide from 4-nitrobenzoyl
chloride and aniline, followed by catalytic hydrogenation.

Step 1: Synthesis of 4-Nitro-N-phenylbenzamide

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline
(1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or
tetrahydrofuran (THF).

o Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.1
equivalents), to the solution to act as an acid scavenger.
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e Acylation: Cool the mixture in an ice bath to 0°C. Slowly add a solution of 4-nitrobenzoyl
chloride (1.0 equivalent) in the same solvent dropwise to the stirred aniline solution.

e Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

o Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon
completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine
the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

 Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSOea), filter, and
concentrate under reduced pressure. The resulting crude product, 4-Nitro-N-
phenylbenzamide, can be purified by recrystallization from a suitable solvent system (e.qg.,
ethanol/water).

Step 2: Synthesis of 4-Amino-N-phenylbenzamide

e Reaction Setup: Dissolve the purified 4-Nitro-N-phenylbenzamide (1.0 equivalent) from Step
1 in ethanol or methanol in a hydrogenation vessel.

o Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) to the
solution.[3]

o Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas
or a Parr hydrogenation apparatus (e.g., at 45 psi) for several hours.[3]

e Reaction Monitoring: Monitor the reduction of the nitro group by TLC.

o Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to
remove the Pd/C catalyst.

« Purification: Evaporate the filtrate in vacuo to yield the final product, 4-Amino-N-
phenylbenzamide.[3] Further purification can be achieved by recrystallization if necessary.

Biological Activity of N-Phenylbenzamide
Derivatives
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While data on the unsubstituted 4-Amino-N-phenylbenzamide is limited, numerous studies
have explored the biological activities of its derivatives, revealing a versatile scaffold for drug
development, particularly in antiviral and antiprotozoal applications.

Antiviral Activity

Derivatives of N-phenylbenzamide have demonstrated significant activity against several
viruses, including Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).

Table 1: Anti-EV71 Activity of N-Phenylbenzamide Derivatives Data for 3-amino-4-
methoxybenzamide derivatives.

CCso (Vero Selectivity

Compound EV71 Strain  ICso (UM) Reference
cells, yM) Index (SI)

le SZ-98 (C4) 5.7+0.8 620 109 [4][5]

le JS-52-3 (C4) 12+1.2 620 52 [4][5]

le H (C2) 11+1.0 620 56 [4][5]

le BrCr (A) 11+0.9 620 56 [4][5]
Pirodavir

SZ-98 (C4) 0.05+0.0 31+2.2 620 [4]

(Control)

Compound 1e: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide

Proposed Antiviral Mechanisms of Action

Research into N-phenylbenzamide derivatives has suggested multiple potential mechanisms of
antiviral action.

One proposed mechanism involves the upregulation of the host antiviral protein APOBEC3G
(A3G), a cytidine deaminase that inhibits viral replication.
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Pharmacological Intervention
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Caption: Upregulation of APOBEC3G by an N-phenylbenzamide derivative to inhibit HBV.

Another mechanism involves direct interaction with the virus particle. Studies suggest that
some N-phenylbenzamide compounds act as capsid binders, stabilizing the virion and
preventing the conformational changes required for uncoating and release of the viral genome
into the host cell.[6][7]

Table 2: Anti-CVA9 Activity of N-Phenylbenzamide Derivatives

CCso (A549 Selectivity

Compound ECso (M) Reference
cells, uM) Index (SI)

CL213 1 140 140 [6]

Compound CL213 is an N-phenylbenzamide derivative.

Antiprotozoal Activity
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Derivatives of N-phenylbenzamide have also been investigated as potential agents against
kinetoplastid parasites like Trypanosoma brucei, the causative agent of African
trypanosomiasis. These compounds are thought to act as DNA minor groove binders,
particularly targeting the AT-rich kinetoplast DNA (KDNA) of the parasite, which disrupts
essential DNA functions and leads to parasite death.[8]

Conclusion

4-Amino-N-phenylbenzamide is a valuable chemical entity whose core structure is featured in
a variety of biologically active molecules. While comprehensive data on the parent compound
is not widely available, its derivatives have shown significant promise as antiviral and
antiprotozoal agents. The synthetic accessibility of this scaffold and the diverse mechanisms of
action exhibited by its analogues make it a compelling starting point for further research and
development in medicinal chemistry and drug discovery. The protocols and data presented in
this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of
the N-phenylbenzamide class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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